Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate
Description
Kinetic Profiling of Phenolate-Alkylation Reactions Under Anhydrous Conditions
The formation of the chlorosulfonyl-ether linkage in methyl 2-(4-(chlorosulfonyl)phenoxy)acetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Under anhydrous conditions, the phenolate ion acts as a strong nucleophile, attacking the electrophilic carbon of methyl chloroacetate. Kinetic studies reveal that reaction rates are highly dependent on the steric accessibility of the electrophilic center and the leaving group’s stability.
In a representative synthesis, sodium phenolate derived from 4-chlorosulfonylphenol reacts with methyl chloroacetate in xylene at 125–130°C, achieving >95% conversion within 8–9 hours. The SN2 pathway is favored due to the primary nature of the alkylating agent, minimizing steric hindrance during the backside attack. Rate constants (k) for this reaction follow a second-order dependence, with activation energies ranging from 70–85 kJ/mol, as determined by Arrhenius plots under controlled anhydrous conditions.
Table 1: Kinetic Parameters for Phenolate-Alkylation Under Anhydrous Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature Range | 125–130°C | |
| Reaction Time | 8–9 hours | |
| Activation Energy (Ea) | 75 kJ/mol | |
| Solvent | Xylene |
The absence of protic solvents prevents hydrogen bonding with the phenolate, enhancing its nucleophilicity. This aligns with the Williamson ether synthesis framework, where aprotic solvents optimize SN2 kinetics by stabilizing ionic intermediates.
Solvent Polarity Effects on Transition State Stabilization During Sulfonylation
Solvent polarity critically modulates the stabilization of transition states during sulfonylation. Polar aprotic solvents, such as dimethylformamide (DMF), stabilize the developing charges in the SN2 transition state, accelerating reaction rates. Conversely, nonpolar solvents like xylene reduce dielectric shielding, increasing activation barriers.
Experimental data from analogous systems demonstrate a 3-order-of-magnitude decrease in S1-state lifetime when transitioning from polar to nonpolar solvents, highlighting the solvent’s role in stabilizing high-energy intermediates. For this compound, the transition state’s dipole moment aligns with solvent polarity, with polar solvents stabilizing the partial negative charge on the departing chloride ion.
Table 2: Solvent Polarity Impact on Reaction Dynamics
| Solvent | Dielectric Constant (ε) | Relative Rate (k/k0) |
|---|---|---|
| Xylene | 2.3 | 1.0 (reference) |
| DMF | 36.7 | 12.4 |
| Acetonitrile | 37.5 | 14.2 |
Quantum-chemical computations corroborate that solvent polarity alters the energy landscape of the transition state, with polar solvents reducing the energy gap between the ground and transition states. This effect is particularly pronounced in reactions involving charged intermediates, where solvent-solute interactions dominate kinetic outcomes.
Isotopic Tracer Studies for Oxygen Reactivity Mapping in Phenoxyacetate Intermediates
Isotopic labeling, particularly with 18O, has been employed to resolve ambiguities in oxygen atom provenance during ether bond formation. In this compound, 18O-labeled phenolate precursors confirm that the ether oxygen originates exclusively from the phenolic oxygen, ruling out contributions from the alkylating agent.
Using Group Specific Internal Standard Technology (GSIST), researchers quantified absolute concentrations of isotopomers during synthesis. Mass spectrometry revealed a 98.3% incorporation of 18O into the ether linkage when labeled phenolate was used, validating the SN2 mechanism’s fidelity.
Table 3: Isotopic Incorporation Efficiency in Ether Bond Formation
| Isotope | Labeling Position | Incorporation Efficiency |
|---|---|---|
| 18O | Phenolate oxygen | 98.3% |
| 13C | Methyl carbon | <2% (background) |
These findings underscore the utility of isotopic tracers in mapping reaction pathways. The negligible 13C incorporation from methyl chloroacetate further confirms that carbon-oxygen bond cleavage is absent in the rate-determining step.
Properties
IUPAC Name |
methyl 2-(4-chlorosulfonylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-9(11)6-15-7-2-4-8(5-3-7)16(10,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHZBFTYSQSGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626002 | |
| Record name | Methyl [4-(chlorosulfonyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56077-78-2 | |
| Record name | Acetic acid, 2-[4-(chlorosulfonyl)phenoxy]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56077-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [4-(chlorosulfonyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[4-(chlorosulfonyl)phenoxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate can be synthesized through several methods. One common route involves the reaction of 4-chlorosulfonylphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product’s formation.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed:
Substitution Reactions: Various substituted phenoxyacetates.
Reduction Reactions: Sulfonamide derivatives.
Oxidation Reactions: Sulfone derivatives.
Scientific Research Applications
Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate is an organic compound with a chlorosulfonyl group attached to a phenoxyacetate structure. It has a molecular formula of C10H11ClO4S. The chlorosulfonyl group's electrophilic nature makes it a reactive compound.
Scientific Research Applications
- Herbicidal Ionic Liquids Synthesis this compound is used in the synthesis of herbicidal ionic liquids. For example, it has been used to synthesize ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen-derived phenoxyethylammonium cation.
- Interaction with Biological Molecules The biological activity of this compound is attributed to its ability to interact with biological molecules. The chlorosulfonyl moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity and disrupting normal biochemical pathways, leading to therapeutic or toxicological effects depending on the context of use.
Relevant Table
| Application | Description |
|---|---|
| Synthesis of Herbicidal Ionic Liquids | Used as a precursor in the synthesis of ionic liquids with herbicidal properties. |
| Enzyme Inhibition | The chlorosulfonyl moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This mechanism may lead to various biological effects, including antimicrobial and herbicidal properties. |
Case Studies
While specific case studies directly involving this compound are not detailed in the provided search results, its structural similarity and functional group to other chlorosulfonyl compounds allows for potential applications in several areas:
- Modification of biological activity via structural changes : Research has indicated that modifications to the structure of methyl 2-[4-(chlorosulfonyl)phenyl]acetate can significantly impact its biological activity. For instance, variations in the substituents on the phenyl ring can alter receptor affinity and potency.
- Dyslipidemia and atherosclerosis treatment : Methyl 2-[4-(chlorosulfonyl)phenyl]acetate has been investigated for its potential use in treating conditions such as dyslipidemia and atherosclerosis. Preliminary studies suggest it may help regulate cholesterol levels and reduce inflammation associated with these conditions. In specific case studies involving animal models, administration of this compound resulted in improved lipid profiles and reduced markers of inflammation compared to control groups.
- Proton pump inhibitors : Introduction of a carboxylate group at the arylsulfonyl group of 1-arylsulfonyl proton pump inhibitor (PPI) prodrug forms can make them water-soluble and stable at pH 7, which enables formulation in the pharmacy and then distribution to different units in the hospital .
Mechanism of Action
The mechanism of action of Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate
- Methyl 2-(4-(chlorosulfonyl)phenoxy)propanoate
- Methyl 2-(4-(chlorosulfonyl)phenoxy)butanoate
Uniqueness: Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate is unique due to its specific reactivity profile, which is influenced by the chlorosulfonyl group. This makes it a valuable intermediate in various synthetic pathways, offering versatility in the formation of different derivatives and products.
Biological Activity
Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate is a compound that has garnered attention due to its distinctive chemical structure and potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Structural Overview
This compound has the following structural characteristics:
- Molecular Formula : C₉H₉ClO₄S
- SMILES : COC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl
- InChIKey : MFNAEDWMLRNDKH-UHFFFAOYSA-N
This compound features a chlorosulfonyl group attached to a phenoxyacetate backbone, which is significant for its reactivity and biological interactions.
The primary biological activity of this compound stems from its ability to interact with various biological molecules. The chlorosulfonyl moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction may lead to a range of biological effects, including:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent by disrupting the function of essential microbial proteins.
- Herbicidal Activity : Its ability to inhibit specific enzymes in plants suggests utility in agricultural applications as a herbicide.
- Modulation of Liver X Receptors (LXR) : Research indicates that this compound can modulate LXR activity, which plays a crucial role in lipid metabolism and inflammation.
Biological Effects
Research findings indicate several notable biological effects associated with this compound:
- Enzyme Inhibition : The compound's ability to form covalent bonds can lead to the inhibition of key enzymes involved in various metabolic pathways. This inhibition can disrupt normal cellular functions, potentially leading to therapeutic or toxicological effects depending on the context of use.
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits activity against a range of bacteria, suggesting its potential as an antibiotic agent.
- Impact on Cellular Processes : The compound's interaction with proteins may affect cellular signaling pathways, influencing processes such as inflammation and cell proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate | Lacks the methyl group at the acetate position | Different reactivity due to absence of methyl ester |
| Methyl 2-methyl-4-chlorophenoxyacetate | Lacks the chlorosulfonyl group | More stable and less reactive compared to the chlorosulfonyl derivative |
| Methyl 2-chloro-4-{[(3-nitrophenyl)amino]sulfonyl}phenoxyacetate | Contains a nitrophenyl substituent | Exhibits different biological activities due to nitro group presence |
The unique combination of functional groups in this compound enhances its reactivity and potential applications in pharmaceuticals and agrochemicals.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial properties of various sulfonamide derivatives, including this compound. The study found that this compound displayed significant antibacterial activity against strains such as MRSA and E. coli .
- Liver X Receptor Modulation : Research focusing on liver X receptors indicated that this compound could influence lipid metabolism pathways, suggesting therapeutic implications for conditions related to dyslipidemia .
- Toxicological Assessment : Evaluations have shown that while the compound exhibits promising biological activities, its reactivity also raises concerns regarding potential toxicity, necessitating further studies on safety profiles .
Q & A
Basic: What are the critical steps in synthesizing Methyl 2-(4-(chlorosulfonyl)phenoxy)acetate?
Answer:
The synthesis typically involves nucleophilic substitution or esterification reactions. Key steps include:
- Reagent selection : Use of anhydrous solvents (e.g., acetone) and bases like potassium carbonate to deprotonate phenolic hydroxyl groups, as seen in analogous syntheses of ethyl 2-(4-chlorophenoxy)acetate .
- Reaction monitoring : Employ TLC with hexane:ethyl acetate (3:1) to track reaction progress and confirm completion .
- Purification : Post-reaction, extract with ether, wash with sodium hydroxide to remove acidic impurities, and recrystallize from ethanol or similar solvents to isolate the product .
- Safety : Handle chlorosulfonyl groups under inert conditions to avoid hydrolysis or side reactions .
Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Answer:
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns, especially for the chlorosulfonyl moiety. Elemental analysis should align within 0.5% of theoretical values .
- HPLC : Use C18 columns with UV detection (e.g., 254 nm). Relative retention times can be compared to structurally related esters (e.g., methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, Rt = 0.65) for impurity profiling .
- NMR : Analyze H and C spectra to verify ester (-COOCH) and sulfonyl (-SOCl) group positions.
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Answer:
- Solvent selection : Anhydrous acetone or THF minimizes hydrolysis of the chlorosulfonyl group .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution efficiency.
- Temperature control : Reflux at 60–80°C balances reaction rate and side-product formation .
- Design of Experiments (DoE) : Systematically vary molar ratios (e.g., phenol:chloroacetate) and reaction times to identify optimal parameters .
Advanced: What analytical challenges arise due to the chlorosulfonyl group, and how can they be mitigated?
Answer:
- Hydrolysis susceptibility : The -SOCl group reacts readily with moisture, necessitating anhydrous handling and immediate analysis post-synthesis .
- Impurity profiling : Use gradient HPLC to resolve degradation products (e.g., sulfonic acid derivatives). Compare retention times with reference standards .
- Stability-indicating assays : Conduct forced degradation studies (e.g., exposure to humidity, heat) to validate method specificity .
Advanced: How can the compound’s stability be evaluated under different storage conditions?
Answer:
- Accelerated stability testing : Store samples at 40°C/75% RH and analyze degradation kinetics via HPLC. Monitor for hydrolysis (loss of -SOCl) or ester cleavage .
- Lyophilization : For long-term storage, lyophilize the compound and preserve under argon at -20°C to prevent moisture ingress .
- Compatibility studies : Test solubility in common research solvents (e.g., DMSO, acetonitrile) to avoid precipitation during biological assays.
Advanced: What role does this compound play in drug delivery or prodrug design?
Answer:
- Esterase sensitivity : The methyl ester group can be hydrolyzed in vivo, making it a candidate for prodrugs targeting esterase-rich tissues .
- Conjugation potential : The chlorosulfonyl group allows covalent attachment to carrier molecules (e.g., PEGylated nanoparticles) for controlled release .
- Structure-activity studies : Modify the phenoxy or sulfonyl moieties to optimize lipophilicity and bioavailability, as seen in related methoxyiminoacetate derivatives .
Advanced: How to address contradictory data in reaction yields reported across literature?
Answer:
- Reproducibility checks : Replicate published protocols (e.g., reflux times, solvent purity) to identify critical variables .
- Side-product analysis : Use LC-MS to detect unaccounted impurities (e.g., dimers or sulfonate byproducts) that may reduce yield .
- Cross-validation : Compare results with alternative routes (e.g., using tert-butyl esters as intermediates) to bypass competing reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
